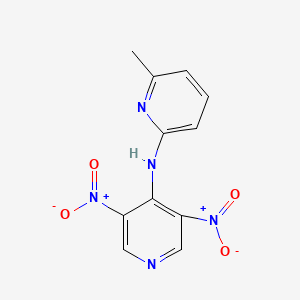![molecular formula C18H24N2O2 B5024529 3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5024529.png)
3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethyl-4-quinolinol, also known as DMQX, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes in the brain. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethyl-4-quinolinol acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. This prevents the binding of the co-agonist glycine and inhibits the opening of the ion channel, thereby blocking the influx of calcium ions into the cell and reducing the excitatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce glutamate-induced neuronal death and oxidative stress in cultured neurons. This compound has also been shown to attenuate the development of neuropathic pain in animal models. In addition, this compound has been found to enhance spatial memory and learning in rats.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethyl-4-quinolinol is its selectivity for the NMDA receptor, which allows for specific modulation of NMDA receptor-mediated processes. This compound is also highly potent, with a low nanomolar affinity for the receptor. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research involving 3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethyl-4-quinolinol. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and selectivity for specific subtypes of NMDA receptors. Another direction is the investigation of the therapeutic potential of this compound in neurological disorders such as epilepsy, stroke, and traumatic brain injury. Furthermore, the role of NMDA receptors in psychiatric disorders such as depression and schizophrenia could also be explored using this compound as a research tool.
Synthesis Methods
3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethyl-4-quinolinol can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the condensation of 2,6-dimethyl-4-quinolone with N-methylmorpholine in the presence of a base such as sodium hydride. The resulting intermediate is then treated with formaldehyde to yield this compound.
Scientific Research Applications
3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethyl-4-quinolinol has been widely used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to block NMDA receptor-mediated excitatory synaptic transmission and plasticity in the hippocampus, a brain region critical for learning and memory. This compound has also been used to study the involvement of NMDA receptors in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-[(2,6-dimethylmorpholin-4-yl)methyl]-2,6-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11-5-6-17-15(7-11)18(21)16(14(4)19-17)10-20-8-12(2)22-13(3)9-20/h5-7,12-13H,8-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGNHFVANSURRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(NC3=C(C2=O)C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(mesityloxy)hexyl]piperidine](/img/structure/B5024453.png)

![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5024459.png)
![N-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5024467.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5024469.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5024480.png)
![cyclohexyl [(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5024484.png)
![N-[3-(4-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5024504.png)
![2-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5024515.png)
![N-(3-chlorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5024521.png)
![N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5024524.png)
![N-(2-fluorophenyl)-2-(5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5024534.png)
![N-{2-[(5-chloro-2-thienyl)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5024538.png)
![2-{[2-(2-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5024546.png)